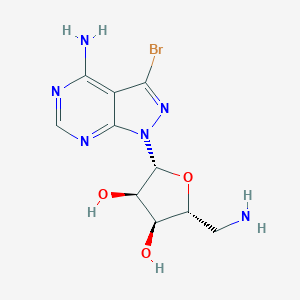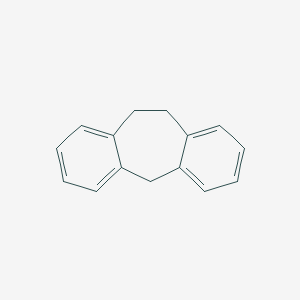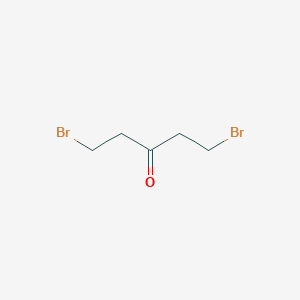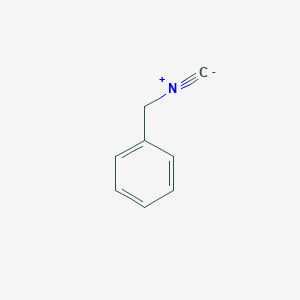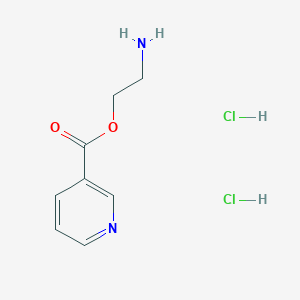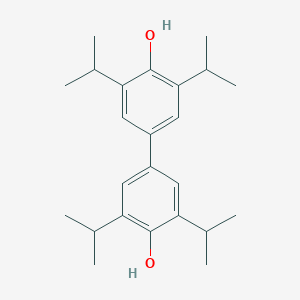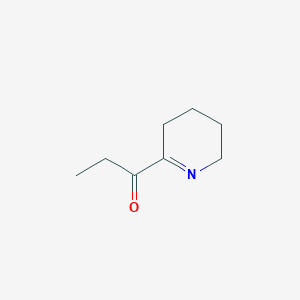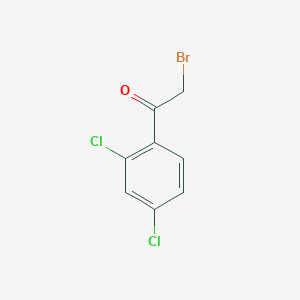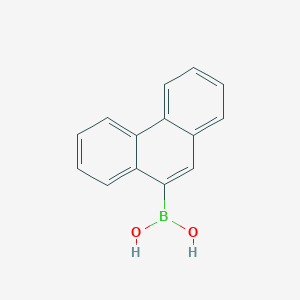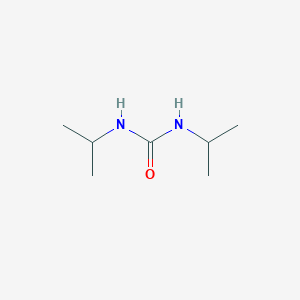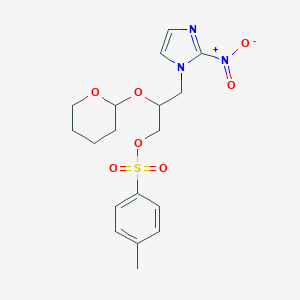![molecular formula C25H40O3 B130681 (6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol CAS No. 140835-18-3](/img/structure/B130681.png)
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol is a synthetic cannabinoid compound. It is a derivative of hexahydrocannabinol, which is itself a hydrogenated form of tetrahydrocannabinol. This compound is known for its potent agonistic activity at cannabinoid receptors CB1 and CB2, making it a subject of interest in cannabinoid research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol involves several steps, starting from the precursor hexahydrocannabinol. The key steps include:
Hydrogenation: Hexahydrocannabinol is hydrogenated to form hexahydro-Δ9-tetrahydrocannabinol.
Hydroxylation: The hydrogenated product is then hydroxylated at the 11th position to form 11-hydroxyhexahydrocannabinol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control.
Chemical Reactions Analysis
Types of Reactions
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 11th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler hydrocarbon.
Substitution: The dimethylheptyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products
Oxidation: Formation of 11-keto-3-dimethylheptyl-hexahydrocannabinol.
Reduction: Formation of 3-dimethylheptyl-hexahydrocannabinol.
Substitution: Formation of various alkylated derivatives depending on the substituent used.
Scientific Research Applications
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol has several scientific research applications:
Chemistry: Used as a reference compound in cannabinoid research to study structure-activity relationships.
Biology: Investigated for its effects on the endocannabinoid system and its potential therapeutic applications.
Medicine: Explored for its analgesic, anti-inflammatory, and anti-emetic properties.
Industry: Used in the development of synthetic cannabinoids for pharmaceutical applications
Mechanism of Action
The compound exerts its effects primarily through its interaction with cannabinoid receptors CB1 and CB2. It acts as a potent agonist at these receptors, mimicking the effects of endogenous cannabinoids. This interaction leads to the modulation of various signaling pathways, including those involved in pain perception, inflammation, and appetite regulation .
Comparison with Similar Compounds
Similar Compounds
HU-243: A methylene homologue of (6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol with similar receptor affinity.
11-Hydroxyhexahydrocannabinol: A hydroxylated derivative of hexahydrocannabinol with similar pharmacological properties.
9-Nor-9β-hydroxyhexahydrocannabinol: Another hydroxylated derivative with comparable activity
Uniqueness
This compound is unique due to its high potency and selectivity for cannabinoid receptors. Its structural modifications, such as the dimethylheptyl group, enhance its binding affinity and stability compared to other similar compounds .
Properties
CAS No. |
140835-18-3 |
|---|---|
Molecular Formula |
C25H40O3 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1/i10T,17T/t10-,17+,19+,20+/m0 |
InChI Key |
MVEVPDCVOXJVBD-FASICABJSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
Isomeric SMILES |
[H][C@@]1(C[C@@H]2[C@@H](C[C@]1([3H])CO)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC)O)[3H] |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
Synonyms |
(3H)HU 243 3-dimethylheptyl-11-hydroxyhexahydrocannabinol HU 243 HU-243 HU243 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


